molecular formula C22H30N2O4 B12806958 Tricyclo(3.3.1.13,7)decane-1-carboxamide, N-(2-((ethylamino)carbonyl)-4,5-dimethoxyphenyl)- CAS No. 318499-51-3

Tricyclo(3.3.1.13,7)decane-1-carboxamide, N-(2-((ethylamino)carbonyl)-4,5-dimethoxyphenyl)-

Katalognummer: B12806958
CAS-Nummer: 318499-51-3
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: HQGJJPXIORZCJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tricyclo(33113,7)decane-1-carboxamide, N-(2-((ethylamino)carbonyl)-4,5-dimethoxyphenyl)- is a complex organic compound characterized by its unique tricyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(33113,7)decane-1-carboxamide, N-(2-((ethylamino)carbonyl)-4,5-dimethoxyphenyl)- involves multiple steps, starting with the preparation of the tricyclic core This core can be synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Tricyclo(3.3.1.13,7)decane-1-carboxamide, N-(2-((ethylamino)carbonyl)-4,5-dimethoxyphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylamino carbonyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Tricyclo(3.3.1.13,7)decane-1-carboxamide, N-(2-((ethylamino)carbonyl)-4,5-dimethoxyphenyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of Tricyclo(3.3.1.13,7)decane-1-carboxamide, N-(2-((ethylamino)carbonyl)-4,5-dimethoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tricyclo(3.3.1.13,7)decane-1-carboxamide, N-(2-bromoethyl)-
  • Tricyclo(3.3.1.13,7)decane-1-carboxamide, N-[1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl]-

Uniqueness

Tricyclo(3.3.1.13,7)decane-1-carboxamide, N-(2-((ethylamino)carbonyl)-4,5-dimethoxyphenyl)- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

318499-51-3

Molekularformel

C22H30N2O4

Molekulargewicht

386.5 g/mol

IUPAC-Name

N-[2-(ethylcarbamoyl)-4,5-dimethoxyphenyl]adamantane-1-carboxamide

InChI

InChI=1S/C22H30N2O4/c1-4-23-20(25)16-8-18(27-2)19(28-3)9-17(16)24-21(26)22-10-13-5-14(11-22)7-15(6-13)12-22/h8-9,13-15H,4-7,10-12H2,1-3H3,(H,23,25)(H,24,26)

InChI-Schlüssel

HQGJJPXIORZCJZ-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)C1=CC(=C(C=C1NC(=O)C23CC4CC(C2)CC(C4)C3)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.